

Fedratinib in vitro metabolic stability human liver microsomes

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Compound Focus: Fedratinib

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Quantitative Metabolic Stability Profile of Fedratinib in HLM

Fedratinib demonstrates **moderate to high metabolic clearance** in Human Liver Microsomes (HLM). The table below summarizes the key quantitative parameters from the UPLC-MS/MS study [1] [2]:

Parameter	Value
Intrinsic Clearance (CL_{int})	34.86 mL min ⁻¹ kg ⁻¹
In Vitro Half-Life ($t_{1/2}$)	23.26 minutes
Linear Quantification Range	1.0 - 3000 ng mL ⁻¹
Primary Metabolizing Enzymes	CYP3A4, CYP2C19

Detailed UPLC-MS/MS Methodology for HLM Assays

The validated "green" ultra-fast UPLC-MS/MS method provides a robust framework for quantifying **fedratinib** metabolic stability [1] [2].

Sample Preparation and Incubation Conditions

- **HLM Matrix:** The method was specifically validated for the HLM matrix, confirming accuracy and reproducibility in the absence of significant matrix effects [1].
- **Internal Standard: Encorafenib (ENB)** was used as the internal standard to ensure quantification accuracy [1].
- **Incubation Setup:** While specific incubation volumes for **fedratinib** are not detailed, standard metabolic stability protocols involve incubating the test compound (typically 1 μ M) with HLM (0.5-1.0 mg protein/mL) in a suitable buffer (e.g., phosphate, pH 7.4) supplemented with NADPH-regenerating system. Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding an organic solvent like acetonitrile [3].

UPLC-MS/MS Instrumentation and Analysis

- **Chromatographic Column:** Eclipse Plus C18 column [1] [2].
- **Mobile Phase: Isocratic elution** (constant composition) was used for ultra-fast analysis [1].
- **Run Time: 1 minute**, enabling high-throughput analysis [1] [2].
- **Detection:** Tandem Mass Spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [1].

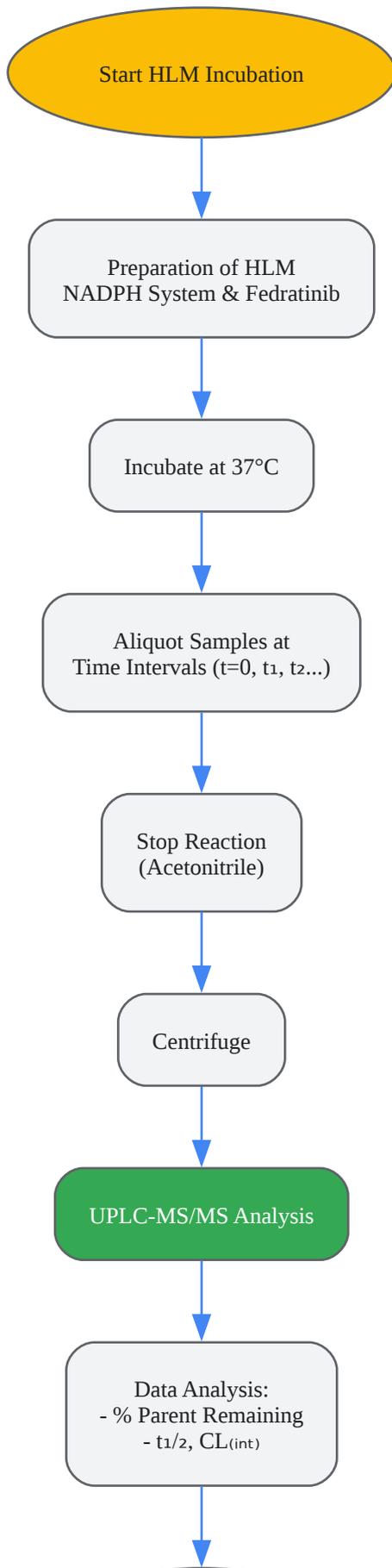
Method Validation Parameters

The method was validated per US-FDA bioanalytical guidelines [1] [2]:

- **Precision and Accuracy:**
 - **Intra-day:** Precision -5.33% to 5.56%; Accuracy -9.00% to 6.67%.
 - **Inter-day:** Precision and accuracy within similar ranges.
- **Linearity:** Demonstrated over the range of 1.0 to 3000 ng mL⁻¹.

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates the key steps for determining **fedratinib**'s metabolic stability in HLMs, from incubation to data analysis.



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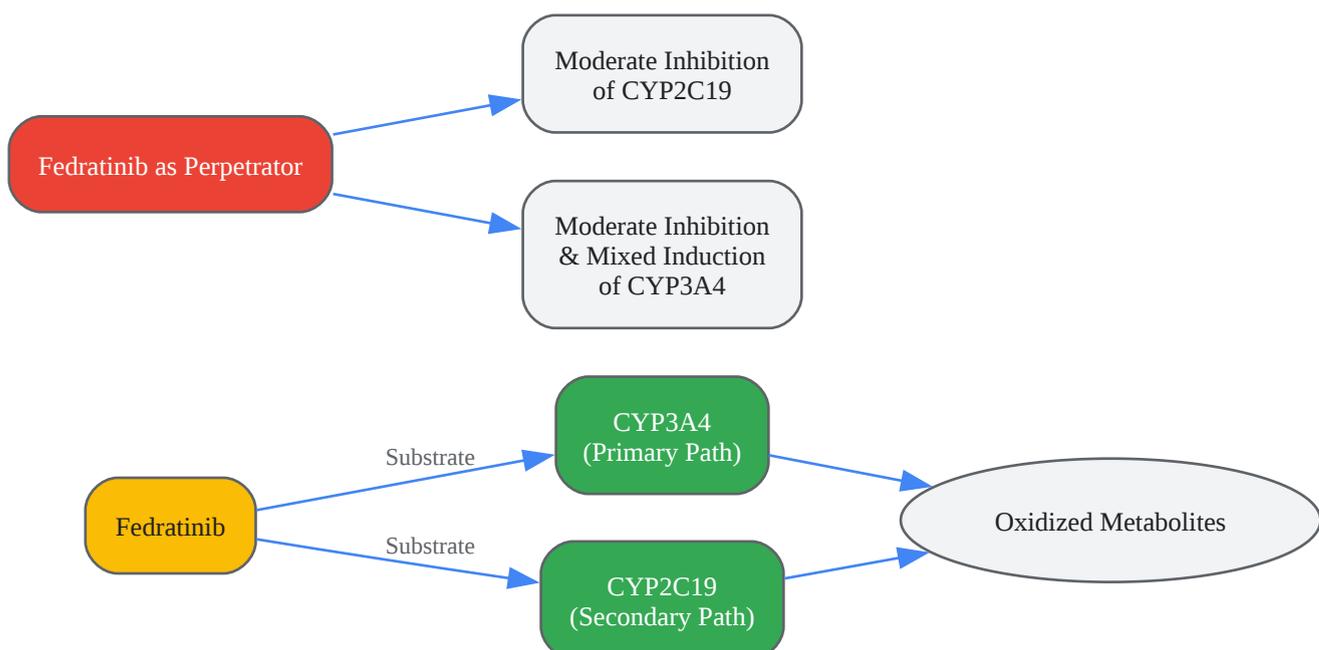
*Experimental workflow for **fedratinib** metabolic stability in HLMs.*

Enzymatic Mapping and Drug-Drug Interaction (DDI) Profile

Understanding the enzymes involved in **fedratinib**'s metabolism is critical for predicting clinical DDIs.

Primary Metabolic Pathways and Clinical DDI Effects

Fedratinib is a substrate of **CYP3A4** and, to a lesser extent, **CYP2C19** [4] [5]. It also exhibits a complex profile as a perpetrator of DDIs. The following diagram summarizes its metabolic fate and interaction potential.



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Fedratinib's primary metabolic pathways and DDI potential as perpetrator.

The clinical impact of **fedratinib** as a victim and perpetrator of DDIs is significant [6] [5]:

Interaction Type	Precipitating Drug	Effect on Fedratinib (Victim)	Effect on CYP Substrates (Perpetrator)
Strong CYP3A4 Inhibition	Ketoconazole	≈2.0-fold increase in AUC ^{ss} [4]	-
Dual CYP3A4/CYP2C19 Inhibition	Fluconazole	1.56-fold increase in AUC _{0-t} [5]	-
Fedratinib as Perpetrator	-	-	3.84-fold increase in midazolam (CYP3A4) AUC [6]

In Silico Insights for Structural Optimization

The **pyrrolidine moiety** of **fedratinib** was identified as a major site of metabolic lability, accounting for approximately **98%** of the metabolism predicted by in silico tools [1] [2] [7]. The **StarDrop** software suite with its **DEREK** and **P450** modules indicated that minor structural modifications or replacements of this group during drug design could yield novel derivatives with improved metabolic stability and enhanced safety profiles relative to **fedratinib** [1] [7].

Conclusion and Research Implications

The established UPLC-MS/MS method provides a rapid, reliable, and green analytical tool for investigating **fedratinib's** metabolic stability. The quantitative data on its intrinsic clearance and half-life in HLMs, combined with its established CYP enzyme mapping, are essential for:

- **Predicting human clearance** and informing dosing strategies.
- **Assessing DDI risks** early in development and creating clinical management guidelines, such as reducing the **fedratinib** dose from 400 mg to 200 mg QD when co-administered with a strong CYP3A4 inhibitor [4].

- **Guiding the design of next-generation JAK2 inhibitors** with improved metabolic profiles through targeted structural modification, particularly of the pyrrolidine ring [1] [7].

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References

1. Validated green ultra-fast UPLC-MS/MS method for the quantification... [pubmed.ncbi.nlm.nih.gov]
2. application to in vitro and in silico metabolic stability studies [pubs.rsc.org]
3. Assessed by Metabolic ... | SpringerLink Stability Liver Microsomes [link.springer.com]
4. Physiologically based pharmacokinetic modeling to assess ... [pmc.ncbi.nlm.nih.gov]
5. Effect of fluconazole on the pharmacokinetics of a single ... [link.springer.com]
6. Assessment of effects of repeated oral doses of fedratinib ... [pubmed.ncbi.nlm.nih.gov]
7. Assessment of the metabolic stability of avapritinib ... [pubs.rsc.org]

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